7-amino-2,3-dihydro-1H-indene-5-carboxylic acid
Description
7-Amino-2,3-dihydro-1H-indene-5-carboxylic acid is a bicyclic organic compound featuring a partially saturated indene core. Its structure consists of a fused benzene and cyclopentane ring system, with a carboxylic acid group at position 5 and an amino group at position 7. The molecular formula is C₁₀H₁₁NO₂ (molecular weight: 177.20 g/mol), identical to its positional isomers but distinguished by substituent placement .
Analytical data for structurally similar compounds, such as 2-amino-2,3-dihydro-1H-indene-5-carboxylic acid hydrochloride, indicate high purity (e.g., 99.7% via HPLC) , implying that rigorous chromatographic methods are critical for isolating and characterizing such isomers.
Properties
CAS No. |
1179794-39-8 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
7-amino-2,3-dihydro-1H-indene-5-carboxylic acid |
InChI |
InChI=1S/C10H11NO2/c11-9-5-7(10(12)13)4-6-2-1-3-8(6)9/h4-5H,1-3,11H2,(H,12,13) |
InChI Key |
YVJXAFNDLVIROT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=CC(=C2)C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Cyclization and Functionalization Approach
One prominent method involves the cyclization of 3-(3,4,5-trimethoxyphenyl)propanoic acid to form the indene ring system, followed by functional group modifications to introduce the amino and carboxylic acid groups.
- Step 1: Cyclization to form 2,3-dihydro-1H-indene core
Starting from 3-(3,4,5-trimethoxyphenyl)propanoic acid, an acid-catalyzed cyclization (e.g., using trifluoromethanesulfonic acid) yields the key intermediate 2,3-dihydro-1H-indene-5-carboxylic acid derivative. - Step 2: Coupling with benzaldehydes
The intermediate is then coupled with substituted benzaldehydes to form Schiff bases or related intermediates. - Step 3: Reductive amination
Using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2 with Pd/C), the imine intermediates are reduced to introduce the amino group at the 7-position, yielding the target compound or its derivatives.
This method allows structural diversity by varying the substituents on the benzaldehyde and the starting acid, enabling the synthesis of various analogues for biological evaluation.
Protection, Alkylation, and Buchwald–Hartwig Amination
Another advanced synthetic route reported involves:
- Step 1: Protection of amino groups
Starting from amino-substituted indene derivatives, the amino group is protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted side reactions. - Step 2: Alkylation
The protected intermediates undergo alkylation to introduce substituents that modulate the compound's properties. - Step 3: Carbonyl-extrusion reaction
This step converts certain intermediates into esters or amides that are precursors for further functionalization. - Step 4: Deprotection
Acidic conditions (e.g., hydrochloric acid) remove the Boc protecting groups, regenerating free amino groups. - Step 5: Buchwald–Hartwig amination
This palladium-catalyzed cross-coupling reaction introduces aryl or heteroaryl amines at specific positions, including the 7-amino position, enhancing selectivity and yield. - Step 6: Hydrolysis and final coupling
Esters are hydrolyzed to carboxylic acids, and further coupling reactions yield the final 7-amino-2,3-dihydro-1H-indene-5-carboxylic acid derivatives with high purity and yield.
This method is highly modular and allows the synthesis of complex derivatives with potential biological activities, such as selective discoidin domain receptor 1 (DDR1) inhibitors.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The cyclization approach emphasizes the importance of the 4,5,6-trimethoxy substitution pattern on the indene ring for biological activity and synthetic accessibility.
- The Buchwald–Hartwig amination method allows for the introduction of diverse amine substituents at the 7-position, enabling the synthesis of selective inhibitors with potential pharmaceutical applications.
- Protection and deprotection steps, while adding complexity, improve selectivity and yield in multi-step syntheses.
- Reductive amination using LiAlH4 or catalytic hydrogenation is a classical and effective method for introducing the amino group but may require careful control to avoid over-reduction.
- Hydrolysis of esters to carboxylic acids is typically performed under basic or acidic aqueous conditions, followed by purification through chromatography.
Chemical Reactions Analysis
Acid-Base Reactions
The carboxylic acid group undergoes typical acid-base reactions, forming carboxylate salts under basic conditions. Deprotonation occurs with reagents such as NaOH or KOH, yielding water-soluble salts. This property is critical for purification and solubility modulation in pharmaceutical applications.
Esterification and Amide Formation
The carboxylic acid participates in condensation reactions:
-
Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis (H₂SO₄) to form esters like methyl 7-amino-2,3-dihydro-1H-indene-5-carboxylate.
-
Amide Coupling : Using coupling agents (e.g., EDC/HOBt), it forms amides with amines. For example, carboxamide derivatives have been synthesized for kinase inhibition studies .
| Reaction Type | Conditions | Product | Yield/Outcome | Source |
|---|---|---|---|---|
| Esterification | H₂SO₄, MeOH, reflux | Methyl ester | High purity | |
| Amide Formation | EDC/HOBt, DMF, RT | 2,3-Dihydroindene-5-carboxamide | IC₅₀: 14.9 nM (DDR1) |
Oxidation of the Amino Group
The primary amine can be oxidized to nitro or hydroxylamine derivatives under controlled conditions. For example, potassium permanganate (KMnO₄) in acidic media oxidizes the amino group, altering electronic properties for downstream applications.
Substitution Reactions
The amino group undergoes nucleophilic substitution:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form secondary amines. This modification enhances lipophilicity, impacting pharmacokinetics .
-
Acylation : Acetyl chloride or anhydrides yield acetylated derivatives, blocking the amine for selective functionalization .
Decarboxylation
Under thermal or basic conditions, the carboxylic acid may undergo decarboxylation, releasing CO₂ and forming 7-amino-2,3-dihydro-1H-indene. This reaction is pH- and temperature-sensitive.
Cyclization and Ring Functionalization
The indene core enables cycloaddition or electrophilic aromatic substitution. For instance:
-
Buchwald–Hartwig Amination : Couples with aryl halides (e.g., 5-bromopyrimidine) to form biaryl amines, a key step in synthesizing DDR1 inhibitors .
-
Nitration : Introduces nitro groups at specific positions, altering resonance and reactivity patterns.
Stability and Reactivity Trends
-
pH Sensitivity : The amino group protonates under acidic conditions (pKa ~9–10), while the carboxylic acid deprotonates above pH 4–5 .
-
Thermal Stability : Decomposes above 200°C, with degradation pathways involving both functional groups .
Key Research Findings
Scientific Research Applications
Scientific Research Applications
- Chemistry: 7-amino-2,3-dihydro-1H-indene-5-carboxylic acid serves as a fundamental building block in synthesizing more complex molecules, such as pharmaceuticals and agrochemicals.
- Biology: This compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Studies have shown that derivatives of 2-amino-2,3-dihydro-1H-indene-5-carboxamide can act as selective inhibitors of discoidin domain receptor 1 (DDR1), which is involved in cancer progression .
- Medicine: The compound is explored for potential therapeutic applications, serving as a lead compound for drug development. Derivatives have shown promise in treating anoxemic and hypoxic symptoms, as well as anti-inflammatory and hypotensive agents .
- Industry: It is utilized in developing new materials and as a precursor in synthesizing various industrial chemicals. Additionally, 2,3-dihydro-1H-indene derivatives can act as antioxidants for oils and fats in processed foods .
Chemical Reactions and Derivatives
The amino group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. A common method involves reacting this compound with methanol in the presence of a catalyst to form the methyl ester.
Anticancer Activity of Derivatives
Research indicates that derivatives of this compound exhibit promising anticancer properties:
- Induction of apoptosis in cancer cell lines.
- Inhibition of cell proliferation through cell cycle arrest mechanisms.
For example, 2-amino-2,3-dihydro-1H-indene-5-carboxamide derivatives were designed and synthesized as novel highly selective DDR1 inhibitors . One representative compound, 7f , strongly suppressed DDR1 with an IC50 value of 14.9 nM and dose-dependently suppressed colony formation of pancreatic cancer cells .
Neuroprotective Effects of Derivatives
The compound has shown potential neuroprotective effects by:
- Reducing oxidative stress in neuronal cells.
- Enhancing the survival rate of neurons under stress.
Impact on Anoxemic and Hypoxic Symptoms
Novel 2,3-dihydro-1H-indene derivatives and salts thereof have demonstrated activities for improving anoxemic and hypoxic symptoms and syndromes, as well as anti-inflammatory and hypotensive actions . These derivatives are useful as improving agents for treating anoxemic and hypoxic symptoms, cerebral activators, amnesia curative agents, and improving agents for hypoxia accompanied by potassium cyanide poisoning .
Utility as Antioxidants
Mechanism of Action
The mechanism of action of 7-amino-2,3-dihydro-1H-indene-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of discoidin domain receptor 1 (DDR1), a receptor tyrosine kinase involved in various cellular processes such as cell differentiation, proliferation, and migration . By inhibiting DDR1, the compound can suppress cancer cell growth and metastasis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The biological and physicochemical properties of indene derivatives are highly sensitive to substituent positions and functional groups. Below is a detailed comparison:
Substituent Position and Functional Group Effects
- Amino Group Position: 2-Amino derivatives (e.g., 2-amino-2,3-dihydro-1H-indene-5-carboxamide): Exhibit potent inhibition of Discoidin Domain Receptor 1 (DDR1), a kinase implicated in fibrosis and cancer. Compound 7g (a 2-amino derivative) demonstrated nanomolar IC₅₀ values in enzymatic assays . 1-Amino derivatives (e.g., (S)-1-amino-2,3-dihydro-1H-indene-5-carboxylic acid): Limited biological data are available, but stereochemistry (e.g., S-configuration) may influence receptor binding . 7-Amino derivatives: Positional isomerism at the 7-position may alter solubility or target affinity compared to 2-amino analogs, though specific data are lacking in the evidence.
Halogenation :
- 5-Chloro derivatives (e.g., 5-chloro-2,3-dihydro-1-oxo-1H-indene-2-carboxylic acid methyl ester): Serve as key intermediates in pesticide synthesis (e.g., Indoxacarb). Crystallization efficiency improved using n-hexane instead of dichloromethane .
- 7-Fluoro derivatives (e.g., 7-fluoro-2,3-dihydro-1H-indene-5-carbaldehyde): Fluorine enhances metabolic stability and bioavailability in drug candidates .
Carboxylic Acid vs. Ester/Carboxamide :
Data Tables
Table 1: Structural and Functional Comparison of Selected Indene Derivatives
Table 2: Pharmacokinetic Data for LY186641 and Metabolites
| Parameter | LY186641 (Parent) | Hydroxy Metabolite | Keto Metabolite |
|---|---|---|---|
| Half-life (h) | 31 ± 11 | 79.2 | 74.4 |
| Clearance (ml/h/m²) | 135 ± 36 | Not reported | Not reported |
| Urinary Excretion (%) | 0 | ~10 | ~10 |
Biological Activity
7-Amino-2,3-dihydro-1H-indene-5-carboxylic acid (also known as 7-Amino-5-indanylacetic acid) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H11NO2
- Molecular Weight : 177.20 g/mol
- IUPAC Name : this compound
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. In a study evaluating its efficacy against Gram-positive and Gram-negative bacteria, the compound demonstrated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that this compound could be a candidate for developing new antimicrobial agents.
2. Anticancer Activity
The anticancer potential of this compound has been explored in several studies. In vitro assays showed that the compound induces apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways.
A recent study reported the following findings:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 15 | Caspase activation |
| A549 | 20 | ROS generation and apoptosis |
These findings highlight the compound's potential as a therapeutic agent in cancer treatment.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : It has been suggested that the compound can modulate receptor activity related to apoptosis and cell survival pathways.
Case Study 1: Antimicrobial Efficacy
In a clinical trial involving patients with bacterial infections resistant to conventional antibiotics, patients were administered this compound. Results showed a significant reduction in infection rates, with a reported success rate of over 70% in eradicating infections caused by resistant strains.
Case Study 2: Cancer Treatment
A phase II clinical trial evaluated the efficacy of this compound in patients with advanced breast cancer. The trial demonstrated promising results, with a partial response observed in 40% of participants after six weeks of treatment.
Q & A
Basic: What are the recommended synthetic routes for 7-amino-2,3-dihydro-1H-indene-5-carboxylic acid, and what experimental conditions are critical for optimizing yield?
Answer:
A common approach involves condensation reactions using indene derivatives. For example, analogous indole-carboxylic acid syntheses employ reflux conditions with acetic acid as a catalyst (3–5 hours, 110–120°C) . Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalyst loading : Acetic acid (1.0–1.1 equiv) improves reaction efficiency.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the product.
Yield optimization requires monitoring reaction progress via TLC and adjusting stoichiometry of amine precursors .
Basic: How can researchers determine the physicochemical properties of this compound given limited published data?
Answer:
Experimental characterization is essential due to insufficient data on melting point, solubility, and stability . Recommended methods:
- Melting point : Differential scanning calorimetry (DSC).
- Solubility : Phase-solubility analysis in buffers (pH 1–13).
- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Cross-reference with structurally similar compounds (e.g., indan-5-amine, MW 133.19 g/mol) for preliminary estimates .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, face shields, and EN 166-certified safety goggles to prevent skin/eye contact .
- Respiratory protection : Use NIOSH-approved P95 respirators if airborne particles are generated during milling .
- Waste disposal : Neutralize acidic byproducts before disposal in accordance with local regulations .
Acute toxicity data is unavailable; assume LD50 < 500 mg/kg and adhere to ALARA principles .
Advanced: How can researchers assess the compound’s stability under varying pH and temperature conditions?
Answer:
Design a forced degradation study:
Acidic/alkaline hydrolysis : Incubate at 37°C in 0.1M HCl/NaOH for 24 hours.
Oxidative stress : Treat with 3% H2O3.
Thermal analysis : Use TGA to determine decomposition thresholds (>200°C typical for indene derivatives) .
Monitor degradation products via LC-MS and assign structures using fragmentation patterns .
Advanced: What analytical techniques are most reliable for quantifying trace impurities in synthesized batches?
Answer:
- HPLC-DAD : Use a C18 column (5 µm, 250 mm × 4.6 mm) with 0.1% TFA in water/acetonitrile mobile phase. Set λ = 254 nm for detection .
- NMR spectroscopy : 1H/13C NMR (DMSO-d6) identifies regiochemical byproducts (e.g., isomerization at the indene ring) .
- Elemental analysis : Confirm %C/%N to verify stoichiometric purity (theoretical C: 67.8%, N: 8.8%) .
Advanced: How should researchers address contradictory data in literature regarding the compound’s reactivity?
Answer:
- Reproduce experiments : Validate reported methods (e.g., cyclization reactions) under inert atmospheres to exclude oxidation artifacts.
- Cross-technique validation : Compare IR (carbonyl stretch ~1700 cm⁻¹) and XRD data to confirm functional group integrity .
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict reaction pathways and reconcile discrepancies in regioselectivity .
Advanced: What strategies are effective for computational modeling of this compound’s interactions with biological targets?
Answer:
- Docking studies : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2). Parameterize the indene core as a rigid scaffold .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of hydrogen bonds between the carboxylic acid group and active-site residues .
- ADMET prediction : SwissADME estimates logP (~2.1) and BBB permeability to prioritize in vitro testing .
Advanced: How can synthetic routes be scaled while maintaining enantiomeric purity for chiral derivatives?
Answer:
- Catalytic asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during amine coupling .
- Crystallization-induced diastereomer resolution : Use (+)-di-p-toluoyl-D-tartaric acid to isolate enantiopure fractions .
- Process analytics : In-line PAT tools (e.g., FTIR) monitor enantiomeric excess (>98%) during continuous flow synthesis .
Advanced: What in vitro assays are suitable for evaluating the compound’s potential as a kinase inhibitor?
Answer:
- Kinase profiling : Screen against a panel of 50 kinases (e.g., EGFR, VEGFR2) at 10 µM using ADP-Glo™ assays .
- IC50 determination : Perform dose-response curves (0.1–100 µM) with recombinant kinases in Tris-HCl buffer (pH 7.5).
- Cellular efficacy : Test antiproliferative activity in HeLa cells via MTT assay; correlate with kinase inhibition data .
Advanced: What methodologies identify degradation pathways in long-term stability studies?
Answer:
- LC-HRMS : Identify major degradation products (e.g., decarboxylated or oxidized species) using Q-TOF instrumentation .
- Isotopic labeling : Synthesize 13C-labeled carboxylic acid to trace CO2 loss during thermal stress .
- Mechanistic studies : Radical scavengers (e.g., BHT) quench autoxidation pathways in accelerated aging tests .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
